molecular formula C15H17NO2S2 B2856577 N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide CAS No. 2034326-40-2

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide

カタログ番号 B2856577
CAS番号: 2034326-40-2
分子量: 307.43
InChIキー: XPEVSELIYOENAF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide, also known as TTP488, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. TTP488 is a selective antagonist of the receptor for advanced glycation end-products (RAGE), which is a transmembrane receptor that is involved in the pathogenesis of Alzheimer's disease.

作用機序

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide exerts its therapeutic effects by selectively blocking the binding of Aβ to RAGE. RAGE is a receptor that is expressed on various cell types in the brain, including neurons, microglia, and astrocytes. RAGE activation by Aβ leads to the production of proinflammatory cytokines and reactive oxygen species, which contribute to the pathogenesis of Alzheimer's disease. By blocking the Aβ-RAGE interaction, this compound reduces neuroinflammation and oxidative stress, and promotes Aβ clearance.
Biochemical and Physiological Effects:
This compound has been shown to reduce Aβ levels in the brain and cerebrospinal fluid of animal models of Alzheimer's disease. This compound also reduces neuroinflammation and oxidative stress, as well as improves synaptic plasticity and cognitive function. In addition, this compound has been shown to have neuroprotective effects in models of traumatic brain injury and stroke.

実験室実験の利点と制限

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide has several advantages for lab experiments, including its selectivity for RAGE, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, this compound also has some limitations, including its potential off-target effects and its lack of efficacy in clinical trials.

将来の方向性

There are several future directions for the development of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide and other RAGE antagonists for the treatment of Alzheimer's disease. These include the optimization of the pharmacokinetic properties of this compound, the identification of biomarkers for patient selection, the combination of RAGE antagonists with other therapeutic approaches, and the development of more potent and selective RAGE antagonists.

合成法

The synthesis of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide involves several steps, including the condensation of 2-thiophenecarboxaldehyde with tetrahydro-2H-pyran-4-one, followed by the addition of 3-thiophenacetic acid and N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product. The intermediate product is then treated with 2-aminothiophenol and triethylamine to yield this compound.

科学的研究の応用

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(thiophen-3-yl)acetamide has been extensively studied for its potential therapeutic benefits in Alzheimer's disease. In preclinical studies, this compound has been shown to reduce amyloid-beta (Aβ) accumulation and neuroinflammation, as well as improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have neuroprotective effects in models of traumatic brain injury and stroke.

特性

IUPAC Name

2-thiophen-3-yl-N-(4-thiophen-2-yloxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c17-14(10-12-3-9-19-11-12)16-15(4-6-18-7-5-15)13-2-1-8-20-13/h1-3,8-9,11H,4-7,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEVSELIYOENAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。